N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Overview
Description
“N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE” typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with 2-(2-fluorophenyl)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the tetrazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Tetrazole derivatives are often used in the development of energetic materials and polymers.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical research.
Protein Binding: Its structure may allow it to bind to certain proteins, influencing their function.
Medicine
Drug Development: Tetrazole derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cardiovascular diseases and cancer.
Pharmacokinetics: The compound’s properties may be studied to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Agriculture: The compound may be used as a pesticide or herbicide due to its potential bioactivity.
Manufacturing: It could be utilized in the synthesis of advanced materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action of “N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide
- N-(2-butoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
- N-(2-butoxyphenyl)-2-[5-(2-nitrophenyl)-2H-tetrazol-2-yl]acetamide
Comparison
Compared to its analogs, “N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE” may exhibit unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it potentially more effective in its applications.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-3-12-27-17-11-7-6-10-16(17)21-18(26)13-25-23-19(22-24-25)14-8-4-5-9-15(14)20/h4-11H,2-3,12-13H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCJNWOBWVQQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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